REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[CH:11]=[C:10]([OH:12])[C:8](=[O:9])[CH:7]=[CH:6][CH:5]=1)[CH3:3].O.O.O.O.O.O.[Cl-].[Al+3:20].[Cl-].[Cl-]>C(O)C>[CH3:3][CH:2]([C:4]1[CH:11]=[C:10]([OH:12])[C:8](=[O:9])[CH:7]=[CH:6][CH:5]=1)[CH3:1].[Al:20] |f:1.2.3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC=CC(=O)C(=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC=CC(=O)C(=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |